Levonorgestrel Impurity D
CAS No.: 32419-58-2
Cat. No.: VC0195242
Molecular Formula: C21H30O
Molecular Weight: 298.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32419-58-2 |
|---|---|
| Molecular Formula | C21H30O |
| Molecular Weight | 298.5 g/mol |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
| Standard InChI Key | MXXKGWYLIJQEBP-XUDSTZEESA-N |
| Isomeric SMILES | CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
| SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
| Appearance | Colorless Semi-Solid |
Introduction
Levonorgestrel Impurity D, with the CAS number 32419-58-2, is a specific impurity associated with the synthesis and production of levonorgestrel, a widely used synthetic progestogen in contraceptive and hormone therapy products. This impurity is crucial in the quality control and assurance processes for pharmaceuticals containing levonorgestrel, as it can affect the efficacy and safety of the final product.
Chemical Characteristics of Levonorgestrel Impurity D
Levonorgestrel Impurity D is characterized by its molecular weight of 298.23 g/mol and appears as a colorless semi-solid substance . It is stored at refrigerated temperatures between 2-8°C to maintain stability .
| Property | Description |
|---|---|
| CAS Number | 32419-58-2 |
| Molecular Weight | 298.23 g/mol |
| Appearance | Colorless Semi-Solid |
| Storage Conditions | 2-8°C Refrigerator |
Significance in Pharmaceutical Quality Control
In pharmaceutical manufacturing, impurities like Levonorgestrel Impurity D are monitored to ensure that the final product meets regulatory standards. The presence of impurities can affect the drug's potency, stability, and safety profile. Therefore, reference standards for such impurities are essential for analytical purposes, allowing manufacturers to detect and quantify these impurities accurately .
Regulatory Framework
The European Pharmacopoeia (Ph. Eur.) and other regulatory bodies emphasize the importance of controlling impurities in pharmaceuticals. Reference standards for impurities like Levonorgestrel Impurity D are crucial for compliance with these regulations, ensuring that drugs meet stringent quality standards .
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